1,1,1-Tris(diphenylphosphino)methane
Overview
Description
1,1,1-Tris(diphenylphosphino)methane is a useful research compound. Its molecular formula is C37H31P3 and its molecular weight is 568.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organometallic Chemistry and Catalysis
Synthesis and Characterization of Complexes
- TPM exhibits diverse coordination modes with metal centers, significantly impacting the synthesis and reactivity of organometallic complexes. For instance, in Ruthenium(II) complexes containing optically active hemilabile P,N,O-tridentate ligands, TPM has been used to synthesize and evaluate their catalytic activity in asymmetric transfer hydrogenation reactions (Yang et al., 1997). This demonstrates TPM's role in facilitating asymmetric catalysis by supporting the formation of chiral centers.
Coordination Behavior and Structural Analysis
- The coordination behavior of TPM with different metals underlines its utility in the formation of complexes with varying nuclearity and coordination environments. For example, the study of silver alkynyl-phosphine clusters revealed how TPM, alongside bridging alkynyl ligands and counterions, influences the formation of silver complexes with diverse structural frameworks, highlighting the electronic effects of alkynes on structural diversity (Chen et al., 2017).
Luminescence and Photophysical Properties
- The unique luminescence tribochromism and bright emission observed in gold(I) thiouracilate complexes with TPM ligands indicate the potential for developing new materials with interesting optical properties. This behavior, including solid-state luminescence tribochromism, where photoemission turns on upon gentle grinding, underscores the application of TPM in materials science, particularly in developing responsive luminescent materials (Lee & Eisenberg, 2003).
Metal-Metal Interactions and Cluster Formation
- In complexes such as Trichloro-μ3-[tris(diphenylphosphanyl)methane]-trigold(I), the study of auriophilicity reveals insights into the structural aspects of metal-metal interactions within a triangle of gold atoms. Such studies contribute to the understanding of metallophilic interactions and their implications for the stability and reactivity of gold clusters (Stützer, Bissinger, & Schmidbaur, 1992).
Molecular Dynamics and Fluxional Behavior
- The fluxional nature of TPM complexes, such as those containing aluminum- and gallium-alkyls, provides valuable information on the dynamics of ligand-metal interactions. Such studies enhance our understanding of the flexibility and reactivity of ligand frameworks in response to varying temperatures and solvents (Schmidbaur, Lauteschläger, & Müller, 1985).
Mechanism of Action
Target of Action
1,1,1-Tris(diphenylphosphino)methane is an organophosphorus compound that is primarily used as a ligand in the field of inorganic chemistry . It forms complexes with many transition metals, usually as a tripodal ligand .
Mode of Action
The mode of action of this compound involves its ability to form stable complexes with transition metals . This property makes it a valuable ligand in various catalytic reactions.
Biochemical Pathways
This compound is widely used in catalytic reactions such as hydrogenation, carbonylation, reduction, and coupling . These reactions are crucial in various biochemical pathways, particularly in the synthesis of complex organic molecules.
Result of Action
The result of the action of this compound is the formation of stable complexes with transition metals . These complexes can then participate in various catalytic reactions, leading to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to air and should be stored under inert gas (nitrogen or Argon) at 2-8°C . Additionally, its reactivity may be affected by the presence of other substances in the reaction mixture.
Biochemical Analysis
Biochemical Properties
1,1,1-Tris(diphenylphosphino)methane plays a significant role in biochemical reactions, particularly in the formation of metal-ligand complexes. It interacts with various enzymes and proteins, acting as a ligand that can stabilize metal centers in catalytic processes. For example, it forms complexes with transition metals such as rhodium, which are used to study mechanistic aspects of homogeneous catalysts . These interactions are crucial for understanding the catalytic cycles of reactions like hydrogenation of alkenes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role as a ligand in metal complexes. These complexes can influence cell function by participating in catalytic reactions that are essential for cellular metabolism. For instance, metal-ligand complexes involving this compound can affect cell signaling pathways and gene expression by modulating the activity of metal-dependent enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with metal centers. It acts as a tridentate ligand, coordinating with three sites on a metal atom to form stable complexes. These complexes can either inhibit or activate enzymes, depending on the nature of the metal and the specific reaction. For example, complexes with rhodium can serve as intermediates in catalytic cycles, facilitating reactions such as hydrogenation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard conditions, but its long-term effects on cellular function can vary depending on the specific experimental setup. In vitro and in vivo studies have shown that the stability of metal-ligand complexes involving this compound can influence the duration and efficacy of catalytic reactions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can form stable metal-ligand complexes that facilitate catalytic reactions without causing significant toxicity. At high doses, there may be toxic or adverse effects due to the accumulation of metal complexes in tissues. Threshold effects have been observed, where the efficacy of catalytic reactions increases up to a certain dosage, beyond which toxicity becomes a concern .
Metabolic Pathways
This compound is involved in various metabolic pathways through its role as a ligand in metal complexes. These complexes can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, metal-ligand complexes involving this compound can participate in redox reactions, affecting the balance of reactive oxygen species and other metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For instance, metal-ligand complexes involving this compound can be transported to specific cellular compartments where they participate in catalytic reactions .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can influence the activity and function of the compound, as metal-ligand complexes may be more effective in certain cellular environments. For example, the localization of this compound in mitochondria can enhance its role in redox reactions and energy metabolism .
Properties
IUPAC Name |
bis(diphenylphosphanyl)methyl-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H31P3/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32)37(39(33-23-11-3-12-24-33)34-25-13-4-14-26-34)40(35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30,37H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDFRUPZLLIHQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390702 | |
Record name | Methanetriyltris(diphenylphosphane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28926-65-0 | |
Record name | Methanetriyltris(diphenylphosphane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 28926-65-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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